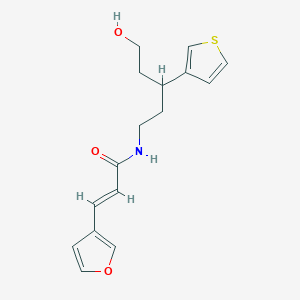

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEHVBSOXKMADR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available furan-3-carboxaldehyde and thiophene-3-carboxaldehyde.

Step 1 Formation of the Acrylamide Intermediate:

Step 2 Coupling with Thiophene Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduction can convert the acrylamide group to an amine or reduce the furan and thiophene rings to their corresponding dihydro derivatives.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substitution reactions can occur at the furan or thiophene rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.

Scientific Research Applications

Medicinal Chemistry

The unique combination of furan and thiophene rings enhances the compound's interaction with biological targets through increased π-stacking and electron-donating properties. These features suggest potential applications in drug development, particularly as:

- Anticancer Agents : Preliminary studies indicate that acrylamides can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide with cancer-related targets need further empirical investigation to establish its efficacy .

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound could also possess activity against bacterial and fungal pathogens .

Material Science Applications

The compound's reactivity allows for its use in polymer chemistry, particularly in the synthesis of functionalized polymers that can be applied in various industrial contexts:

- Polymerization Reactions : Acrylamides are commonly utilized in radical polymerization processes to create hydrogels or other polymeric materials with specific functionalities. The incorporation of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide into polymer matrices could enhance material properties such as biocompatibility or responsiveness to environmental stimuli .

Synthesis and Optimization

The synthesis of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as enzyme catalysis may be employed to facilitate metabolic pathways that transform this compound into various active metabolites, enhancing its therapeutic potential .

Case Studies and Research Findings

While direct case studies specifically focusing on (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide are scarce, related compounds have demonstrated significant biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Methyl-N-(5-hydroxyhexanoyl)acrylamide | Antimicrobial | |

| 4-Amino-N-benzoyl-acrylamide | Anticancer | |

| 5-Hydroxy-N-pentadecanyl-acrylamide | Anti-inflammatory |

These findings underline the importance of exploring the biological activities of structurally similar compounds to predict the potential applications of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide.

Mechanism of Action

The mechanism by which (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural distinctions between the target compound and analogs include:

Physicochemical Properties

Biological Activity

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a synthetic compound that belongs to the acrylamide class, characterized by the presence of furan and thiophene rings. These structural features suggest potential biological activities due to their ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is CHNOS, with a molecular weight of 305.4 g/mol. The unique combination of furan and thiophene rings enhances its electronic properties, potentially increasing its binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 305.4 g/mol |

| CAS Number | 2035000-61-2 |

Synthesis

The synthesis of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide involves several steps, typically starting from commercially available precursors. The reaction conditions must be optimized to achieve high yields and purity levels. The process generally includes the formation of the acrylamide backbone followed by the introduction of the furan and thiophene groups.

The biological activity of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is hypothesized to involve interactions with specific receptors or enzymes. For instance, similar acrylamide derivatives have shown activity as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may exhibit similar pharmacological effects . The mechanisms may include:

- Receptor Modulation : Interaction with nAChRs could enhance neurotransmission.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Antinociceptive and Anti-inflammatory Effects

Research on structurally related compounds has demonstrated significant antinociceptive effects in mouse models of neuropathic pain. For example, compounds derived from similar structures have shown efficacy in reducing pain responses associated with chemotherapeutic treatments .

Melanin Production Inhibition

Studies have indicated that acrylamide derivatives can inhibit melanin production in melanoma cell lines, which may be attributed to their effects on tyrosinase activity and gene expression related to melanogenesis . This suggests potential applications in dermatological treatments.

Case Studies

- Pain Relief in Neuropathic Models : A study evaluated the effects of related acrylamide compounds in a mouse model, demonstrating significant reductions in pain indicators when administered at specific dosages .

- Melanin Production : Another investigation assessed the impact on B16F10 mouse melanoma cells, where certain concentrations resulted in decreased melanin production linked to reduced expression of key genes involved in melanogenesis .

Q & A

Advanced Research Question

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., GADD34:PP1 in ). Key parameters include RMSD (<2 Å) and binding energy (e.g., -12.3 kcal/mol for similar acrylamides ).

- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories using AMBER or GROMACS. notes hydrophobic interactions with Arg 221 in GADD34:PP1 .

- QM/MM Calculations: Evaluate electronic effects of the thiophene and furan rings on binding affinity.

Data Interpretation: Compare docking scores with experimental IC50 values to refine predictive models.

How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Advanced Research Question

Methodological discrepancies often arise from:

- Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols per ’s nitric oxide scavenging assay .

- Target Polymorphism: Genetic variants in enzyme isoforms (e.g., kinase mutants). Validate using isogenic cell lines.

- Compound Stability: Degradation under storage (e.g., hydrolysis of acrylamide). Monitor via LC-MS and use fresh stock solutions.

Recommendations:

- Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility.

What strategies improve the solubility and bioavailability of this hydrophobic acrylamide derivative?

Advanced Research Question

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the hydroxyl moiety. used adamantane derivatives to enhance CNS penetration .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes or polymeric micelles to improve aqueous dispersion.

- SAR Studies: Modify the pentyl chain length or introduce polar substituents (e.g., sulfonamides as in ) without disrupting the pharmacophore .

Validation:

- Measure logP (octanol-water) and permeability (Caco-2 assays).

- Use in vivo PK studies to assess half-life and tissue distribution.

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Advanced Research Question

- Core Modifications:

- Replace thiophene with selenophene to enhance electronic effects () .

- Introduce halogens (Br, F) on the furan ring to improve target affinity (see ’s bromo-methoxyphenyl analog) .

- Side Chain Engineering: Shorten the pentyl chain to reduce metabolic liability ( tested pentanamide vs. butyl analogs) .

Data-Driven Approach:

- Corrogate bioactivity (e.g., IC50) with computed descriptors (e.g., polar surface area, H-bond donors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.